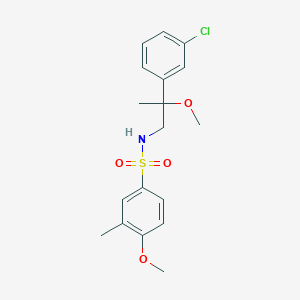

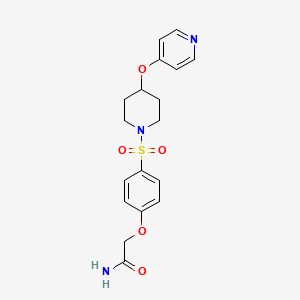

![molecular formula C22H21BrN4OS B2826356 2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 422289-98-3](/img/structure/B2826356.png)

2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical compound . It has a molecular formula of C22H21BrN4OS , with an average mass of 469.397 Da and a monoisotopic mass of 468.061951 Da .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCCCN©C(=O)CSc1nc2 ccc(cc2c3n1c4ccccc4n 3)Br . This string represents the structure of the molecule in a linear format, which can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C22H21BrN4OS), average mass (469.397 Da), and monoisotopic mass (468.061951 Da) . Unfortunately, specific details like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Synthesis and Biological Activity

Antituberculosis and Cytotoxicity

Research on the synthesis of 3-heteroarylthioquinoline derivatives, closely related to the compound of interest, demonstrated significant in vitro activity against Mycobacterium tuberculosis, with certain compounds showing no toxic effects against mouse fibroblast cell lines, highlighting the potential for developing new antituberculosis agents (Selvam et al., 2011).

Immunosuppressors and Immunostimulators

Another study focused on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, revealing compounds with potent immunosuppressive and immunostimulatory activities, indicating potential applications in modulating immune responses (H. Abdel‐Aziz et al., 2011).

Anticancer Activities

Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and evaluated for their potential cytotoxicity on cancer cell lines, with some compounds showing significant anticancer activity, suggesting a promising avenue for anticancer drug development (Nowak et al., 2015).

Antimicrobial and Antiviral Activities

Antibacterial and Antifungal Properties

Novel 2,3-disubstituted quinazolin-4-(3H)-ones were synthesized and exhibited good to moderate antibacterial activity against various pathogenic microorganisms, supporting the exploration of quinazoline derivatives as potential antimicrobial agents (Akl et al., 2017).

Antiviral Applications

The development of 3-sulphonamido-quinazolin-4(3H)-one derivatives and their evaluation against respiratory and biodefense viruses demonstrated some compounds' ability to inhibit virus replication, indicating the potential for quinazoline derivatives in antiviral therapies (Selvam et al., 2007).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, quinazoline derivatives have been found to have a wide range of biological properties and are being explored for their potential therapeutic applications . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Future Directions

Quinazoline derivatives, including this compound, are being actively researched for their potential therapeutic applications . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is a promising future for the development and application of these compounds in the field of medicine.

properties

IUPAC Name |

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN4OS/c1-14-8-10-26(11-9-14)20(28)13-29-22-25-17-7-6-15(23)12-16(17)21-24-18-4-2-3-5-19(18)27(21)22/h2-7,12,14H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIHPTCWQXJXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)

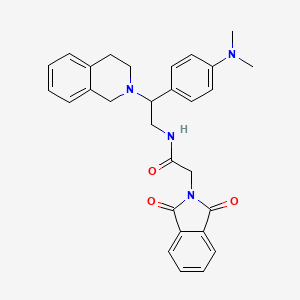

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)

![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)

![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)

![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)

![9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2826296.png)